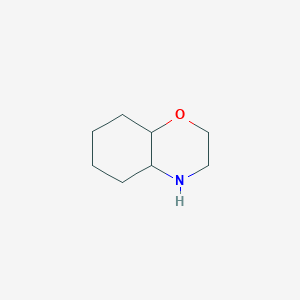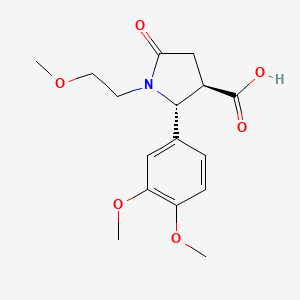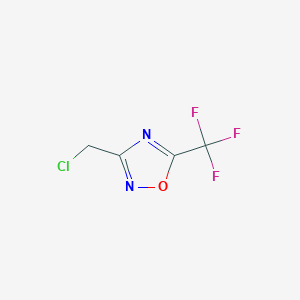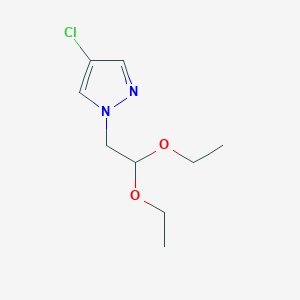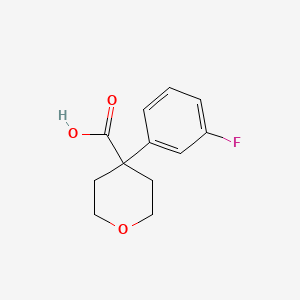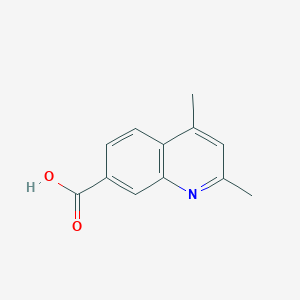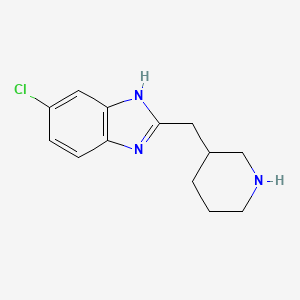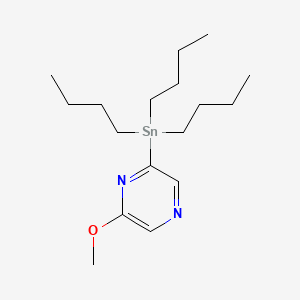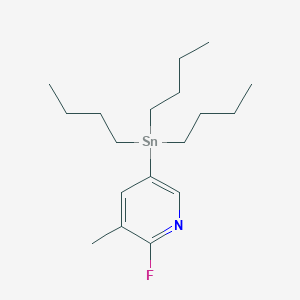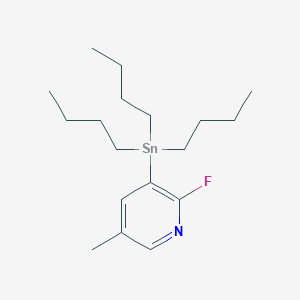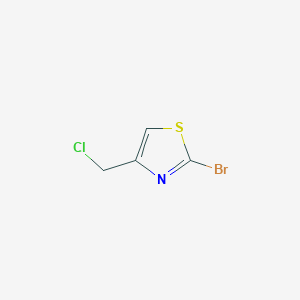![molecular formula C14H15N3 B1317897 6-[3,4-ジヒドロ-2(1H)-イソキノリンイル]-3-ピリジンアミン CAS No. 553679-55-3](/img/structure/B1317897.png)
6-[3,4-ジヒドロ-2(1H)-イソキノリンイル]-3-ピリジンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an isoquinoline ring fused with a pyridine ring, making it a heterocyclic compound with significant biological and chemical properties.
科学的研究の応用
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
The primary target of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer .
Mode of Action
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgens . This compound is an anti-androgen that effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could potentially be used in the treatment of prostate cancer.
生化学分析
Biochemical Properties
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a significant role in biochemical reactions, particularly as an androgen receptor antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound interacts with androgen receptors, inhibiting their activity and thereby affecting the signaling pathways associated with these receptors . This interaction is crucial for its role in suppressing cancer cell growth.
Cellular Effects
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress the growth of prostate cancer cell lines highlights its potential therapeutic applications in oncology . Additionally, its impact on gene expression and cellular metabolism suggests broader implications for cellular health and disease management.
Molecular Mechanism
At the molecular level, 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine exerts its effects through binding interactions with androgen receptors . By inhibiting these receptors, the compound disrupts the signaling pathways that promote cancer cell growth . This inhibition leads to changes in gene expression, ultimately resulting in the suppression of cancer cell proliferation . The compound’s molecular mechanism of action underscores its potential as a therapeutic agent in the treatment of androgen-dependent cancers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is involved in specific metabolic pathways that influence its activity and efficacy . The compound interacts with enzymes and cofactors that modulate its metabolism, affecting its overall bioavailability and therapeutic potential . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and clinical settings.
Transport and Distribution
The transport and distribution of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine within cells and tissues are critical factors that influence its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within target tissues, affecting its overall therapeutic potential.
Subcellular Localization
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular compartments or organelles within the cell, where it exerts its effects on androgen receptors and associated signaling pathways . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with pyridine derivatives in the presence of catalysts such as palladium or copper can yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
類似化合物との比較
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes.
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Known for its antibacterial properties.
Uniqueness: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
